Methyl 4-amino-2-bromo-5-nitrobenzoate
Description
Significance of Polysubstituted Aromatic Esters in Organic Synthesis
Polysubstituted aromatic esters are highly valued in organic synthesis due to their role as versatile intermediates. The ester group can be readily hydrolyzed to a carboxylic acid or converted into other functional groups like amides, while the substituents on the aromatic ring can direct further reactions or be chemically modified. These compounds are core structural frameworks in a vast array of natural products and industrial chemicals. chemicalbook.comsigmaaldrich.com The ability to control the substitution pattern on the benzene (B151609) ring is crucial for tailoring the function of the final molecule. chemicalbook.comsigmaaldrich.com Synthetic strategies to create these molecules often involve electrophilic aromatic substitution, where the directing effects of existing groups are used to control the position of incoming substituents. researchgate.net
Overview of Halogenated and Nitrated Aminobenzoate Systems in Chemical Research
Halogenated and nitrated aminobenzoate systems are of significant interest in chemical research, particularly in medicinal chemistry and materials science. The nitro group (NO₂) is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution and plays a role in the biological activity of many compounds. nih.gov Halogens, such as bromine, also modify the electronic properties of the ring and can serve as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The amino group (NH₂) is an electron-donating group and a key site for functionalization, for instance, through diazotization to introduce a wide range of other substituents. google.com The interplay of these groups on a benzoate (B1203000) scaffold creates a synthetically useful platform for generating molecular diversity.
Structural Features and Reactivity Potential of Methyl 4-amino-2-bromo-5-nitrobenzoate Analogues
The specific substitution pattern of this compound dictates its potential reactivity. The functional groups present—amino, bromo, nitro, and methyl ester—each offer distinct possibilities for chemical transformation.
Key Reactive Sites and Potential Transformations:
Amino Group (C4): The primary amine is a nucleophilic center and can undergo acylation, alkylation, or diazotization. Its strong activating, ortho-para directing effect is modulated by the other substituents.
Bromo Group (C2): The bromine atom is positioned ortho to the activating amino group and meta to the deactivating nitro group. It can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, though its reactivity is influenced by the electronic effects of the other groups. Research on related compounds like 4-bromo-5-nitrophthalonitrile shows that the bromine atom is often substituted first in SNAr reactions. researchgate.net It is also a prime site for transition-metal-catalyzed cross-coupling reactions.
Nitro Group (C5): This strong electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it (C4 and C2). The nitro group itself can be readily reduced to an amino group, providing a route to diaminoaromatic compounds, which are valuable precursors for heterocycles.
Methyl Ester Group (C1): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions. Alternatively, it can be converted to an amide via aminolysis.
The combined electronic effects of these substituents create a unique reactivity profile. The electron-donating amino group and the electron-withdrawing nitro group are para to each other, leading to a strong electronic polarization of the ring. This push-pull system enhances the potential for certain reactions, including nucleophilic substitutions. The steric hindrance from the bromo group at the C2 position may also influence the regioselectivity of reactions involving the adjacent ester and amino groups.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O4 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 4-amino-2-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 |
InChI Key |
GHPPIONEILHXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways
Derivatization Strategies via Amino Group Modifications
The amino group on an aromatic ring is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of more complex molecules.
Acylation is a key reaction that modifies organic molecules by adding an acyl group. youtube.com When applied to aromatic amino esters, this reaction typically involves the nitrogen atom of the amino group acting as a nucleophile. The acylation of amines and ammonia (B1221849) leads to the formation of amides. youtube.com This transformation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. youtube.com
The mechanism for the acylation of an amine with an agent like acetic anhydride (B1165640) proceeds through nucleophilic addition-elimination. youtube.com The amine's nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. youtube.com This reaction is fundamental in building more complex structures from simpler amino-substituted precursors. youtube.com Friedel-Crafts acylation is another important method, typically used to form aryl ketones by acylating an aromatic ring in the presence of a Lewis acid catalyst. nih.gov This C-C bond-forming reaction is crucial for synthesizing the carbon frameworks of many organic compounds. nih.gov
Synthetic Routes for Related Polysubstituted Benzoate (B1203000) Derivatives
The synthesis of polysubstituted benzoate derivatives often involves multi-step sequences that strategically introduce different functional groups onto the benzene (B151609) ring. These methods are crucial for creating complex intermediates used in various fields, including pharmaceuticals and agrochemicals. nih.govgoogle.com
The synthesis of compounds structurally related to Methyl 4-amino-2-bromo-5-nitrobenzoate, such as Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate and its isomers, provides insight into the synthetic strategies for polysubstituted benzoates.
For instance, the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a two-step process starting from methyl 4-amino-3-methylbenzoate.
Acylation: The starting material is first acylated with butyryl chloride. This reaction forms an amide linkage. nih.gov
This compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a key intermediate in the synthesis of the antihypertensive drug Telmisartan. chemicalbook.com
Table 3: Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
| Step | Reaction | Reagents and Conditions | Reference |
|---|---|---|---|
| 1. Acylation | Methyl 4-amino-3-methylbenzoate → Methyl 4-(butyrylamino)-3-methylbenzoate | Butyryl chloride in chlorobenzene (B131634) at 373 K. | nih.gov |
| 2. Nitration | Methyl 4-(butyrylamino)-3-methylbenzoate → Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Fuming nitric acid in sulfuric acid at 273 K, or fuming nitric acid at -10 to -5 °C. | nih.govresearchgate.net |
Oxidative Ring-Opening Reactions for the Synthesis of 2-Aminobenzoates
The synthesis of 2-aminobenzoates through oxidative ring-opening reactions represents a significant strategy in organic chemistry, offering pathways to these valuable intermediates from various cyclic precursors. Methodologies involving the cleavage of heterocyclic rings, such as indazoles and isatins, have been developed to afford a range of substituted 2-aminobenzoate (B8764639) derivatives. These reactions often proceed under mild conditions and can provide good to excellent yields of the desired products.
One notable approach involves the oxidative ring-opening of 3-aminoindazoles. rsc.orgdntb.gov.ua This method is predicated on the cleavage of the N–N bond within the indazole ring system. rsc.org Researchers have reported a novel oxidative ring-opening of 3-aminoindazoles that furnishes various 2-aminobenzoates in good yields under mild conditions. rsc.orgdntb.gov.ua A significant aspect of this methodology is the ability to controllably introduce bromine substituents onto the resulting 2-aminobenzoate scaffold. By selecting the appropriate oxidant and bromine source, it is possible to achieve the synthesis of non-brominated, mono-brominated, and dual-brominated 2-aminobenzoates. rsc.org
Another established and environmentally friendly method for the synthesis of 2-aminobenzoic acids (anthranilic acids) is the oxidative ring-opening of isatins. scielo.br This process typically involves treating the isatin (B1672199) substrate with an oxidizing agent in a basic medium. A common and effective system utilizes hydrogen peroxide in the presence of sodium hydroxide. scielo.br This reaction is generally rapid, with complete conversion of isatins bearing substituents on the aromatic ring occurring within approximately 15 minutes at room temperature. scielo.br For isatins with a substituent on the nitrogen atom, the reaction may require a longer period of around 45 minutes to reach completion under similar conditions. scielo.br This method is versatile, tolerating a variety of substituents on the aromatic ring and allowing for the preparation of disubstituted anthranilic acids. scielo.br The products are typically isolated in high purity by simple precipitation after acidification of the reaction mixture. scielo.br
The oxidative cleavage of other heterocyclic systems, such as indoles, has also been explored for the synthesis of related amide-containing structures, suggesting the broader potential of oxidative ring-opening strategies in synthetic chemistry. nih.gov For instance, the iodine-catalyzed oxidative C2–C3 bond cleavage of indole (B1671886) derivatives in the presence of an oxygen source can lead to the formation of amide bonds. nih.gov While not a direct synthesis of 2-aminobenzoates, this highlights the principle of using oxidation to break C-C or C-N bonds in heterocyclic rings to access functionalized aromatic compounds.
The table below summarizes key findings from studies on the oxidative ring-opening of isatins for the synthesis of anthranilic acids. scielo.br
| Starting Material (Isatin Derivative) | Reaction Time (min) | pH for Precipitation | Yield (%) |
| Isatin | 15 | 1-3 | 97 |
| 5-Bromoisatin | 15 | 1-3 | 95 |
| 5-Chloroisatin | 15 | 1-3 | 92 |
| 5-Nitroisatin | 15 | 1-3 | 85 |
| N-Methylisatin | 45 | 1-3 | 90 |
| N-Ethylisatin | 45 | 1-3 | 88 |
Reaction Mechanisms and Advanced Chemical Transformations
Nucleophilic Substitution Reactions on Brominated Aromatic Esters
Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org In the case of brominated aromatic esters, the bromine atom can be displaced by a nucleophile.
The primary mechanism for nucleophilic aromatic substitution (SNAr) on halogenated aromatic compounds, such as those containing bromine, is the addition-elimination mechanism. wikipedia.orgyoutube.com This process is distinct from SN1 and SN2 reactions. The SN2 pathway is sterically hindered by the benzene (B151609) ring, while the SN1 mechanism, which would form an unstable aryl cation, is energetically unfavorable. wikipedia.org
The SNAr mechanism proceeds in two main steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group in Methyl 4-amino-2-bromo-5-nitrobenzoate, is crucial as they stabilize this intermediate by delocalizing the negative charge. wikipedia.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
The rate of this reaction is influenced by the nature of the leaving group. Contrary to typical SN2 reactions where iodide is the best leaving group, in nucleophilic aromatic substitution, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that makes the carbon atom more electrophilic. youtube.com
For chlorinated and brominated aromatics, nucleophilic addition ortho to the carbon-halogen bond via an anionic intermediate is often the preferred mechanism. science.gov
Table 1: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing groups | Increases rate | Stabilizes the negatively charged Meisenheimer intermediate. wikipedia.org |
| Position of substituents | Ortho and para positions are most effective | Allows for direct resonance delocalization of the negative charge onto the substituent. wikipedia.org |
| Nature of the leaving group | F > Cl > Br > I | The highly electronegative fluorine makes the carbon more electrophilic, accelerating the rate-determining nucleophilic attack. youtube.com |
| Nature of the nucleophile | Stronger nucleophiles react faster | A more potent nucleophile will more readily attack the electron-deficient aromatic ring. |
Reactivity of the Nitro Group in Aromatic Systems
The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical behavior of an aromatic ring. numberanalytics.comwikipedia.org
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the formation of aromatic amines. numberanalytics.commasterorganicchemistry.com This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.comnumberanalytics.com
Common reduction pathways involve the stepwise conversion of the nitro group. Depending on the reducing agent and reaction conditions, the reduction can proceed through intermediate species such as nitroso (–N=O) and hydroxylamine (B1172632) (–NHOH) compounds before yielding the final amino group (–NH₂). numberanalytics.comnumberanalytics.com
Catalytic Hydrogenation: This method typically employs catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). numberanalytics.commasterorganicchemistry.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen to the nitro group. numberanalytics.com
Chemical Reduction: A variety of metals in the presence of acid, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are effective for this reduction. masterorganicchemistry.com The mechanism involves the transfer of electrons from the metal to the nitro group. numberanalytics.com
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent | Conditions | Intermediates |
| H₂/Pd, Pt, or Ni | High pressure and temperature | Nitroso, Hydroxylamine numberanalytics.commasterorganicchemistry.com |
| Fe, Sn, or Zn and HCl | Acidic | Nitroso, Hydroxylamine masterorganicchemistry.com |
| SnCl₂ | pH-neutral, nonaqueous | Can be selective masterorganicchemistry.com |
| LiAlH₄ | Can lead to azobenzenes masterorganicchemistry.com |
The nitro group exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. bookfere.comvaia.com
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. bookfere.com
Resonance Effect: The nitro group can delocalize the π-electrons from the ring onto itself, which is a resonance-withdrawing effect. bookfere.com
This significant withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive to electrophiles. numberanalytics.comwikipedia.org The deactivating effect is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. numberanalytics.combookfere.com
Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. numberanalytics.comwikipedia.org The presence of both an amino group and a nitro group on the same benzene ring, as in nitroanilines, can significantly decrease the π-electron delocalization and thus the aromaticity of the ring. researchgate.net
Oxidation Pathways of Aromatic Amino Functions
The amino group (–NH₂) attached to an aromatic ring can undergo oxidation to various other nitrogen-containing functional groups.
The oxidation of aromatic amines can yield nitroso (–N=O) and, with stronger oxidizing agents, nitro (–NO₂) compounds.
The oxidation of primary aromatic amines to their corresponding nitroso derivatives can be achieved using various reagents. For instance, hydrogen peroxide in the presence of a catalyst like peroxotungstophosphate has been used to oxidize anilines to nitroso compounds. nih.gov
Further oxidation of the nitroso intermediate can lead to the formation of a nitro compound. The direct conversion of an aromatic amino group to a nitro group is a more challenging transformation that often requires potent oxidizing agents.
It is noteworthy that the oxidation of aromatic amino acids can also be initiated by reactive oxygen species. For example, the hydroxyl radical can react with phenylalanine, an aromatic amino acid, to form o-tyrosine. researchgate.net In the context of proteins, such oxidative modifications can alter their structure and function. researchgate.net
Coupling Reactions for Aromatic C-Br Bond Functionalization
The functionalization of the aromatic C-Br bond in this compound is readily achieved using palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is a prominent and versatile method for forming new carbon-carbon bonds. yonedalabs.com This reaction, which was the subject of the 2010 Nobel Prize in Chemistry, involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net For a substrate like this compound, the C-Br bond serves as the electrophilic partner in the coupling.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgsemanticscholar.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoate (B1203000) derivative. This is often the rate-determining step of the cycle and results in a Pd(II) complex. libretexts.org The presence of electron-withdrawing groups (like the nitro and ester groups) on the aromatic ring can facilitate this step.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. The base (e.g., carbonates, phosphates) plays a crucial role in forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.com
The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts. researchgate.net In the context of this compound, the unprotected amino group can be challenging. However, methods have been developed for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, demonstrating the feasibility of such transformations. nih.gov The choice of ligand for the palladium catalyst is critical. Electron-donating and sterically bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. researchgate.netsemanticscholar.org
Table 1: Key Components in Suzuki-Miyaura Coupling of this compound
| Component | Role | Examples |
|---|---|---|
| Aryl Halide (Electrophile) | Provides the carbon framework and the leaving group (Br). | This compound |
| Organoboron Reagent (Nucleophile) | Provides the organic group to be coupled. | Arylboronic acids, Alkylboronic esters |
| Palladium Catalyst | Facilitates the C-C bond formation. | Pd(OAc)₂, Pd₂(dba)₃ with ligands, Pre-formed Pd-ligand complexes (e.g., CataXCium A Pd G3) nih.gov |
| Ligand | Stabilizes the catalyst and modulates its reactivity. | Bulky phosphines (tBuBrettPhos), N-heterocyclic carbenes (NHCs) mit.edu |
| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction rate. | Dioxane, Toluene, DMF, THF (often with water) yonedalabs.com |
Stereoelectronic Effects and Positional Isomer Reactivity in Benzoate Systems
The reactivity of this compound is profoundly influenced by the stereoelectronic effects of its substituents and their relative positions on the benzene ring. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups dictates the outcome of chemical transformations.
In reactions involving nucleophilic aromatic substitution, the positions of the activating and deactivating groups are critical. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In this molecule, the bromine atom is ortho to the nitro group, making the C-Br bond highly susceptible to displacement by nucleophiles. The amino group, a strong electron-donating group, generally deactivates the ring towards nucleophilic substitution but activates it towards electrophilic substitution. However, its position meta to the bromine atom lessens its deactivating influence on the C-Br bond's reactivity in nucleophilic substitutions.
The reactivity of positional isomers would differ significantly. For example, if the amino and nitro groups were swapped (Methyl 2-bromo-4-nitro-5-aminobenzoate), the electronic landscape of the molecule would change, likely altering reaction rates and potentially enabling different transformation pathways. The precise arrangement in this compound—with the activating nitro group ortho to the leaving group (bromine) and the donating amino group para to it—creates a specific electronic environment that favors certain reactions, such as the aforementioned palladium-catalyzed couplings.
Table 2: Influence of Substituents on Reactivity at C2 (C-Br bond)
| Substituent | Position | Electronic Effect | Impact on C-Br Bond Reactivity (Nucleophilic Attack) |
|---|---|---|---|
| -NO₂ (Nitro) | 5 (ortho to Br) | Strongly electron-withdrawing (-I, -M) | Strongly activating |
| -COOCH₃ (Ester) | 1 | Electron-withdrawing (-I, -M) | Moderately activating |
| -NH₂ (Amino) | 4 (meta to Br) | Strongly electron-donating by resonance (+M), weakly electron-withdrawing by induction (-I) | Weakly deactivating or minor electronic influence due to meta position |
Intermolecular and Intramolecular Interactions in Reaction Pathways
Hydrogen bonding plays a significant, though often subtle, role in directing the selectivity of reactions involving this compound. Both intermolecular and intramolecular hydrogen bonds can influence the conformation of the molecule and the transition states of its reactions.
Intramolecularly, a hydrogen bond can form between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This interaction creates a pseudo-six-membered ring, which can have several consequences:
Conformational Rigidity: The hydrogen bond can lock the molecule into a more planar and rigid conformation. This can influence which face of the molecule is more accessible to incoming reagents, thereby affecting stereoselectivity in certain reactions.
Modulation of Electronic Properties: The hydrogen bond can slightly alter the electron-donating ability of the amino group and the electron-withdrawing nature of the nitro group. This can fine-tune the reactivity of the aromatic ring and the C-Br bond.
Intermolecularly, the amino and nitro groups, as well as the carbonyl oxygen of the ester, can participate in hydrogen bonding with solvent molecules or other reagents. The amino group can act as a hydrogen bond donor, while the nitro and carbonyl oxygen atoms are effective hydrogen bond acceptors. nih.govyoutube.com This is particularly relevant in reactions where the solvent can form strong hydrogen bonds (e.g., protic solvents). Such interactions can stabilize transition states selectively. For example, in a study of Diels-Alder reactions, hydrogen bonding between an ionic liquid solvent and a reactant was shown to be responsible for enhanced reaction rates and selectivity. rsc.org Similarly, for this compound, specific hydrogen bonding interactions could favor one reaction pathway or product over another by selectively lowering the activation energy of a particular transition state. The ability of the amino group to be flexible and act as a hydrogen bond acceptor under certain conditions could also play a role in reaction mechanisms. nih.gov
Amino-nitro substituted aromatic compounds, including derivatives of benzoic acid, are precursors for the synthesis of various heterocyclic systems, such as benzimidazoles or phenazines, often via cyclization reactions. Oxidative cyclization is a key strategy for forming these ring systems. While specific studies on this compound are not prevalent, mechanistic principles can be drawn from related transformations. nih.gov
One plausible mechanism for the cyclization of related amino-nitro benzoic acids involves reductive cyclization, often initiated by the reduction of the nitro group to a nitroso or hydroxylamine intermediate. This is then followed by intramolecular nucleophilic attack by the adjacent amino group and subsequent dehydration to form a heterocyclic ring.
However, under oxidative conditions, different pathways are possible. A mechanism analogous to those seen in natural product biosynthesis could involve the following steps: nih.gov
Initial Oxidation: An external oxidant or electrochemical oxidation could remove an electron from the molecule. The electron-rich amino group is a likely site for this initial oxidation, forming a nitrogen-centered radical cation.
Intramolecular Radical Addition: The newly formed radical could attack another position on the molecule. For instance, after a series of steps or rearrangement, an intramolecular C-N or N-N bond could be formed, initiating the cyclization.
Further Oxidation and Rearrangement: The cyclized intermediate would likely undergo further oxidation and rearrangement steps to form a stable, aromatic heterocyclic product.
For example, the oxidative coupling of two tryptophan-derived molecules in the biosynthesis of rebeccamycin (B1679247) involves the generation of radicals followed by C-C and C-N bond formation. nih.gov A similar single-molecule process could be envisioned for an appropriately substituted amino-nitro benzoic acid, where oxidation facilitates an intramolecular cyclization to form a new heterocyclic ring fused to the benzene core. The specific pathway would be highly dependent on the reaction conditions, including the type of oxidant used and the presence of any catalysts.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise structure and electronic environment of the analyte can be determined.
Proton (¹H) NMR for Structural Elucidation and Substituent Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of methyl 4-amino-2-bromo-5-nitrobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons.
The aromatic region of the spectrum would be of particular interest for confirming the substitution pattern on the benzene (B151609) ring. Due to the asymmetrical nature of the substitution, two distinct signals for the aromatic protons are anticipated. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino (-NH₂) group is a strong electron-donating group, which would shield the aromatic protons, causing their signals to appear at a relatively lower chemical shift (upfield). Conversely, the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, deshielding the protons and shifting their signals to a higher chemical shift (downfield).
Additionally, a sharp singlet would be observed for the three protons of the methyl ester (-OCH₃) group. The integration of these signals would confirm the ratio of protons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Aromatic H |
| ~7.0 | Singlet | 1H | Aromatic H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The predicted chemical shifts are based on the analysis of similar substituted nitro- and aminobenzoate compounds. The exact values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Aromatic Ring and Carbonyl Group Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would feature signals for the six aromatic carbons, the carbonyl carbon of the ester group, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the electron-donating amino group would be shielded and appear at a lower chemical shift, while the carbons bonded to the electron-withdrawing nitro, bromo, and carboxyl groups would be deshielded and resonate at higher chemical shifts. The carbonyl carbon is characteristically found at a very high chemical shift, typically in the range of 160-180 ppm. The methyl carbon of the ester group would appear at a much lower chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~150 | Aromatic C-NO₂ |
| ~140 | Aromatic C-NH₂ |
| ~135 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-Br |
| ~110 | Aromatic C-COOCH₃ |
| ~53 | -OCH₃ |
Note: These are predicted chemical shift ranges based on analogous structures. The precise assignments would require further 2D NMR experiments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇BrN₂O₄), the calculated monoisotopic mass is approximately 273.959 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇BrN₂O₄ |
| Calculated Monoisotopic Mass | 273.95892 u |
| Expected [M+H]⁺ | 274.96670 u |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl (C=O) stretching of the ester group will give a strong, sharp peak in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | Primary Amine (-NH₂) | N-H Stretch |
| 3100 - 3000 | Aromatic C-H | C-H Stretch |
| 1730 - 1700 | Ester (C=O) | C=O Stretch |
| 1600 - 1450 | Aromatic Ring | C=C Stretch |
| 1550 - 1500 | Nitro (-NO₂) | Asymmetric N-O Stretch |
| 1370 - 1330 | Nitro (-NO₂) | Symmetric N-O Stretch |
| 1300 - 1000 | Ester (C-O) | C-O Stretch |
| 700 - 500 | Bromoalkane | C-Br Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a highly conjugated system in this compound, consisting of the benzene ring and its various substituents, would lead to characteristic absorption bands in the UV-Vis spectrum.
The spectrum is expected to show strong absorptions due to π → π* transitions within the aromatic ring. The presence of the amino and nitro groups, which act as a powerful push-pull system, is likely to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The amino group acts as an auxochrome, increasing the intensity and wavelength of absorption, while the nitro group, a strong chromophore, also contributes to the absorption in the visible region, potentially imparting a yellowish color to the compound. The exact position of the absorption maxima (λ_max) would be dependent on the solvent used for the analysis.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λ_max (nm) | Electronic Transition |
| Ethanol/Methanol | ~350 - 450 | π → π* |
Note: The predicted λ_max is an estimation based on the electronic properties of the substituents and may vary with the solvent polarity.
Elemental Analysis for Stoichiometric Composition Determination (CHN Analysis)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial information for verifying the empirical formula of a synthesized compound like this compound. The theoretical percentages, calculated from its molecular formula (C₈H₇BrN₂O₄), would be compared against experimental values obtained from the analysis. A close correlation between the theoretical and experimental data would confirm the elemental composition and purity of the compound.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound (Note: Experimental data is not available in the reviewed literature and is presented here for illustrative purposes only.)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 34.93 | Data not found |
| Hydrogen (H) | 2.56 | Data not found |
| Nitrogen (N) | 10.18 | Data not found |
X-ray Diffraction Studies for Solid-State Structure Analysis
X-ray diffraction techniques are indispensable for investigating the solid-state structure of crystalline materials. These methods provide insights into the atomic arrangement, crystal system, and phase purity of a compound.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify the crystalline phases of a bulk sample. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be employed to confirm the presence of a single crystalline phase and to identify it by comparing the experimental pattern with reference databases.
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry of this compound. Furthermore, SC-XRD determines the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice.
Table 2: Crystallographic Data for this compound (Note: Experimental data is not available in the reviewed literature and is presented here for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Data not found |
| Space Group | Data not found |
| a (Å) | Data not found |
| b (Å) | Data not found |
| c (Å) | Data not found |
| α (°) | Data not found |
| β (°) | Data not found |
| γ (°) | Data not found |
| Volume (ų) | Data not found |
| Z | Data not found |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying organic molecules. DFT methods are used to determine optimized geometry, vibrational frequencies, and a host of electronic properties. globalresearchonline.net Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to model the molecule's behavior in a gaseous phase or in solution. globalresearchonline.netresearchgate.net
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability, polarizability, and chemical reactivity. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and possesses greater biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govchemmethod.com For Methyl 4-amino-2-bromo-5-nitrobenzoate, the electron-donating amino group and the aromatic ring are expected to be the primary contributors to the HOMO. Conversely, the electron-withdrawing nitro group is anticipated to dominate the LUMO. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation, a characteristic feature of "push-pull" aromatic systems.
While specific DFT calculations for this compound are not widely published, analysis of related compounds provides insight into the expected values.
Table 1: Representative Frontier Molecular Orbital Data for Related Nitroaromatic Compounds
| Compound | Method/Basis Set | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | DFT/B3LYP/6-31++G(d,p) | -2.179 | 3.342 | 5.521 | researchgate.net |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.214 | -0.127 | 0.087 | nih.gov |
Note: This table is illustrative and shows values for structurally related molecules to provide context for the properties of this compound.
Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact a molecule's chemical and biological properties. For this compound, potential tautomerism includes the amino-imino and nitro-aci-nitro forms. DFT calculations are the standard method for investigating tautomeric equilibria by determining the relative energies and, therefore, the stability of different forms in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net
Studies on related heterocyclic systems, such as substituted 1,2,4-triazoles and 4-hydroxyquinolines, demonstrate that the presence of electron-withdrawing or electron-donating groups and the polarity of the solvent can shift the equilibrium toward one tautomer over another. nih.govresearchgate.net For instance, in many substituted triazoles, the thione form is found to be more energetically stable than the thiol form. nih.gov A theoretical investigation of this compound would involve optimizing the geometries of all possible tautomers and comparing their Gibbs free energies to identify the most dominant species under different conditions. mdpi.com
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for nucleophilic and electrophilic attack. nih.gov The MESP surface illustrates the charge distribution, with different colors indicating varying electrostatic potentials. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netnih.gov
For this compound, the MESP map is expected to show:
Negative Potential: The most electron-rich regions (deep red) would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, due to their high electronegativity. These sites are the most probable targets for electrophiles.
Positive Potential: Electron-poor regions (blue) would likely be centered on the hydrogen atoms of the amino group, which are acidic and can act as hydrogen bond donors.
Intermediate Potential: The aromatic ring would exhibit a more complex potential landscape, influenced by the competing effects of the electron-donating amino group and the electron-withdrawing nitro and bromo groups.
Table 2: Predicted Reactive Sites from MESP Analysis
| Region of Molecule | Predicted Electrostatic Potential | Type of Attack Favored |
|---|---|---|
| Oxygen atoms of Nitro Group | Highly Negative (Red) | Electrophilic |
| Carbonyl Oxygen of Ester | Negative (Red/Yellow) | Electrophilic |
| Hydrogen atoms of Amino Group | Highly Positive (Blue) | Nucleophilic |
Molecular Dynamics Simulations for Conformational Analysis of Derivatives
While DFT provides insight into static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.com For derivatives of this compound, MD simulations can reveal the preferred spatial arrangements and the energy barriers to rotation around key single bonds, such as the C-C bond connecting the ester group to the ring and the C-N bond of the nitro group. researchgate.netresearchgate.net
In Silico Approaches for Predicting Molecular Interactions and Binding Affinities
In silico techniques, particularly molecular docking, are powerful methods for predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov This approach computationally "docks" the ligand (a derivative of this compound) into the active site of a receptor to predict its binding orientation and affinity.
A study on related 2-chloro-4-nitrobenzamide derivatives demonstrated that these compounds could effectively bind to the active sites of α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov The docking results revealed key interactions, including:
Hydrogen Bonding: The sulfamoyl and amide groups formed hydrogen bonds with amino acid residues.
Pi-Pi Stacking: The nitro-substituted phenyl ring engaged in pi-pi interactions with aromatic residues like tyrosine and phenylalanine. nih.gov
Pi-Alkyl Interactions: Halogen substituents also contributed to binding through interactions with alkyl side chains of amino acids. nih.gov
Similarly, in silico studies on derivatives of this compound could predict their potential as enzyme inhibitors or receptor ligands by identifying plausible binding modes and estimating binding energies.
Table 3: Common Intermolecular Interactions Analyzed in Molecular Docking Studies
| Interaction Type | Description | Potential Groups Involved |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amino group (donor), Nitro/Carbonyl oxygens (acceptors) |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene (B151609) ring |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Methyl group, Aromatic ring |
Theoretical Calculations of Molecular Polarizability for Optical Response
The interaction of a molecule with an external electric field, such as light, is described by its polarizability (α) and hyperpolarizability (β). These properties are crucial for determining a material's linear and non-linear optical (NLO) response. Molecules with significant NLO properties are valuable for applications in optoelectronics and photonics.
Theoretical calculations using DFT can predict the components of the polarizability and hyperpolarizability tensors. researchgate.netresearchgate.net Compounds with strong electron donor groups (like -NH2) and electron acceptor groups (like -NO2) connected by a π-conjugated system, such as this compound, are prime candidates for high NLO activity. The charge transfer between these groups enhances the molecule's response to an electric field. The calculated first-order hyperpolarizability (β) is a key measure of the NLO effect. researchgate.net
Table 4: Illustrative Calculated Polarizability and Hyperpolarizability Data for 4-Methyl-3-Nitrobenzoic Acid
| Parameter | Definition | Value (a.u.) |
|---|---|---|
| α_total | Average Linear Polarizability | 1.599 x 10⁻²³ esu |
| Δα | Anisotropy of Polarizability | 1.838 x 10⁻²³ esu |
| μ | Dipole Moment | 5.253 Debye |
| β_total | First Order Hyperpolarizability | 11.071 x 10⁻³⁰ esu |
Source: Data adapted from a study on a structurally similar compound, 4-Methyl-3-nitrobenzoic acid, to illustrate the typical output of such calculations. researchgate.net
Analysis of Non-Covalent Interactions in Molecular Systems
The molecular structure of this compound features both hydrogen bond donors (the amino group) and acceptors (the nitro group and the carbonyl oxygen of the ester). This configuration allows for a variety of intra- and intermolecular hydrogen bonds.
Intramolecular hydrogen bonding can occur between the amino group and the adjacent nitro group, which would lead to the formation of a stable six-membered ring. This type of interaction is known to enhance molecular planarity and stability. nih.gov
Intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. The amino group can donate hydrogen atoms to the nitro group or the carbonyl oxygen of neighboring molecules, leading to the formation of chains or more complex three-dimensional networks. In similar structures, such as Methyl 2-amino-5-bromobenzoate, intermolecular N—H···O interactions have been observed to link molecules into zigzag chains. nih.gov The energetics of these hydrogen bonds can be quantified through computational methods, providing a measure of their strength and contribution to the lattice energy.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Intramolecular Hydrogen Bond | N-H (amino) | O (nitro) | 1.8 - 2.2 | 3 - 7 |
| Intermolecular Hydrogen Bond | N-H (amino) | O=C (ester) | 2.0 - 2.5 | 2 - 5 |
| Intermolecular Hydrogen Bond | N-H (amino) | O (nitro) | 2.0 - 2.5 | 2 - 5 |
This table presents expected values based on typical hydrogen bond geometries and energies.
The planar aromatic ring of this compound is susceptible to pi-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The substitution pattern on the benzene ring, with both electron-donating (amino) and electron-withdrawing (nitro, bromo, and methyl ester) groups, creates a complex electron distribution that influences the nature and strength of these interactions.
Substituent effects in π-π stacking can be significant. nih.gov While classical quadrupolar electrostatics often explain these interactions, local through-space interactions involving the substituents can also play a crucial role. nih.gov In the solid state, molecules of this compound may arrange in a parallel-displaced or T-shaped geometry to maximize attractive pi-stacking interactions. The presence of the bulky bromine atom and the nitro group can, however, introduce steric hindrance that influences the preferred stacking arrangement. Computational studies on related halogenated aromatic systems have been instrumental in understanding these nuanced effects. nih.gov
| Stacking Geometry | Description | Typical Interplanar Distance (Å) |
| Parallel-displaced | Aromatic rings are parallel but offset from one another. | 3.3 - 3.8 |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | 4.5 - 5.5 (H to ring centroid) |
This table presents typical geometries for pi-stacking interactions.
| Interaction Type | Description |
| Dipole-Dipole | Attractive forces between the permanent dipoles of polar molecules. |
| London Dispersion | Temporary fluctuating dipoles induce dipoles in neighboring molecules, leading to a weak attraction. |
| Halogen Bonding | A directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. |
This table describes the types of van der Waals interactions relevant to the molecule.
Material Science and Crystal Engineering Applications
Supramolecular Assembly via Non-Covalent Interactions
The deliberate design of molecular crystals hinges on the predictable control of intermolecular forces. In the case of Methyl 4-amino-2-bromo-5-nitrobenzoate, hydrogen bonding and π-stacking are expected to be the dominant forces directing its supramolecular architecture.
Hydrogen bonds are a powerful tool in crystal engineering, providing directional and strong interactions that guide the assembly of molecules. The amino group (-NH₂) in this compound is a potent hydrogen-bond donor, while the nitro group (-NO₂) and the carbonyl oxygen of the ester group (C=O) are effective hydrogen-bond acceptors. This combination allows for a variety of hydrogen-bonding motifs.
In related structures, such as 2-amino-4-methyl-5-nitropyridinium salts, extensive hydrogen-bonding networks involving N-H···O interactions are observed, which link cations and anions into well-defined one-dimensional columns or two-dimensional layers. nih.govrsc.org For instance, in 2-amino-4-methyl-5-nitropyridinium 4-hydroxybenzenesulfonate, N-H···O hydrogen bonds lead to the formation of columnar structures. nih.govrsc.org Similarly, in crystals of 2-amino-2-oxoethyl 4-nitrobenzoate, intermolecular N-H···O hydrogen bonds are a key feature of the crystal packing. iucr.orgnih.gov Based on these examples, it is highly probable that this compound would form robust hydrogen-bonded networks. The amino group could form hydrogen bonds with the nitro groups or the ester carbonyl groups of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional architectures.
Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor Group | Acceptor Group | Potential Motif |
| Amino (-NH₂) | Nitro (-NO₂) | Intermolecular N-H···O |
| Amino (-NH₂) | Ester Carbonyl (C=O) | Intermolecular N-H···O |
It is also worth noting that in some related structures, intramolecular hydrogen bonds can occur, influencing the conformation of the molecule itself. researchgate.net
The planar aromatic ring of this compound provides a platform for π-stacking interactions, which are crucial in the stabilization of crystal structures of many aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The nature and strength of π-stacking can be tuned by the substituents on the aromatic ring. acs.org
Growth and Characterization of Organic Single Crystals
The ability to grow high-quality single crystals is paramount for the full characterization and potential application of a new material. The methods for crystal growth and the subsequent analysis of the crystal's properties are therefore of great importance.
The slow evaporation solution technique is a widely and successfully used method for growing single crystals of organic compounds, including substituted benzoates. umass.eduresearchgate.netwisdomlib.orgresearchgate.net This method involves dissolving the compound in a suitable solvent or a mixture of solvents in which it is moderately soluble. umass.edu The solution is then left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and the formation of well-ordered crystals.
For a compound like this compound, the choice of solvent would be critical. Solvents such as ethanol, methanol, or acetone, or mixtures thereof, are often employed for similar aromatic compounds. iucr.orgnih.gov The rate of evaporation can be controlled by adjusting the opening of the container, which in turn influences the size and quality of the resulting crystals. umass.edu For instance, good quality single crystals of Methyl 2-amino-5-bromobenzoate have been grown using this technique. researchgate.net
Table 2: General Parameters for Slow Evaporation Solution Growth
| Parameter | Description |
| Solvent Selection | A solvent in which the compound has moderate solubility. |
| Concentration | A solution that is close to, but not at, saturation at room temperature. |
| Temperature | Typically at or near room temperature, kept constant. |
| Evaporation Rate | Controlled by the size of the container's opening. |
| Environment | A vibration-free and dust-free environment. |
The thermal stability of a crystalline material is a crucial parameter for its practical applications. This is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and heats of fusion. For many organic molecular crystals, the thermal stability is directly related to the strength of the intermolecular interactions within the crystal lattice.
The mechanical properties, such as hardness, are also of significant interest. The Vickers microhardness test is a common method used to determine the hardness of a material by measuring the size of an indentation left by a diamond indenter under a specific load. illinois.eduresearchgate.netresearchgate.netmdpi.com The hardness of molecular crystals is influenced by the packing efficiency and the nature of the intermolecular forces. illinois.edursc.org For example, studies on various molecular crystals have shown a correlation between hardness and the strength of the crystal lattice. illinois.edu It is expected that the extensive hydrogen bonding and potential π-stacking in crystalline this compound would contribute to a relatively stable and hard material.
Substituted aromatic compounds, particularly those with nitro groups, often exhibit interesting optical properties. UV-Vis-NIR spectroscopy is a fundamental technique used to characterize the electronic absorption properties of such materials. acgpubs.orgresearchgate.netyoutube.comresearchgate.netyoutube.com The absorption spectrum can provide information about the electronic transitions within the molecule and the optical band gap of the material. For instance, a study on sodium benzoate (B1203000) in water showed a characteristic absorption peak at 225 nm. acgpubs.org The presence of chromophoric groups like the nitro group and the extended conjugation in this compound would likely result in absorption in the UV or visible region of the electromagnetic spectrum.
Furthermore, nitroaromatic compounds are known to have unique photoinduced channels and can exhibit photoconductivity. Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. This property is of interest for applications in optoelectronic devices. The study of the photoconductive properties of related aromatic materials can provide insights into the potential of this compound in this area.
Development of Advanced Functional Materials Based on Benzoate Scaffolds
The core structure of benzoate allows for the strategic placement of electron-donating and electron-withdrawing groups, a key design principle for enhancing second- and third-order NLO properties. This strategic functionalization facilitates intramolecular charge transfer (ICT) upon interaction with an external electric field, such as that from a high-intensity laser, leading to a large nonlinear optical response. The benzyl (B1604629) moiety can be incorporated into polymers to enhance NLO properties by increasing electron delocalization along the polymer chain. acs.org
Exploration of Non-Linear Optical (NLO) Properties in Aromatic Systems
The exploration of NLO properties in aromatic systems is a burgeoning field of materials science, with significant implications for photonics and optoelectronics. upatras.gr The fundamental principle behind the NLO response in these molecules is the induction of a large dipole moment through the interaction of electron-donating and electron-withdrawing groups conjugated through a π-electron system. acs.org In the case of This compound , the molecule is engineered with a powerful electron-withdrawing nitro group (-NO2) and an effective electron-donating amino group (-NH2) attached to the aromatic benzene (B151609) ring of the methyl benzoate scaffold.
The presence of these opposing functional groups creates a significant dipole moment and enhances the molecular polarizability, which are prerequisites for a strong NLO response. The bromine atom at the 2-position further modifies the electronic and steric properties of the molecule, potentially influencing the crystal packing and, consequently, the bulk NLO properties of the material. Theoretical studies, often employing Density Functional Theory (DFT) with functionals like CAM-B3LYP, are crucial for predicting the hyperpolarizabilities of such molecules. nih.gov These computational methods allow for the pre-screening of candidates by calculating key parameters related to their NLO activity. upatras.gr
Experimental validation of NLO properties is typically carried out using techniques such as the Kurtz-Perry powder method to assess the second harmonic generation (SHG) efficiency of a material relative to a standard like potassium dihydrogen phosphate (B84403) (KDP). The Z-scan technique is another powerful method used to measure the third-order nonlinear optical susceptibility. For related compounds, such as 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate, the SHG efficiency has been found to be 4.8 times that of KDP, indicating a strong NLO response. researchgate.net
The development of materials with high two-photon absorption (TPA) is another area of interest within NLO research, with applications in 3D optical data storage and fluorescence imaging. upatras.gr The design of molecules with D-π-A (donor-π-acceptor) structures, such as the one found in This compound , is a common strategy to enhance TPA cross-sections.
The following table presents representative NLO data for compounds with similar structural motifs to This compound , illustrating the range of properties observed in this class of materials.
| Compound Name | NLO Property | Value | Source |
| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Second Harmonic Generation (SHG) Efficiency | 4.8 times that of KDP | researchgate.net |
| Methyl 2-amino-5-bromobenzoate | Optical Energy Band Gap | 2.7 eV | researchgate.net |
| 2-phenylethylammonium p-hydroxybenzoate | Thermal Stability | Stable up to 155 °C | researchgate.net |
This data underscores the potential of substituted benzoates in the design of novel NLO materials. The specific substitution pattern in This compound suggests it is a promising candidate for further investigation in the field of non-linear optics.
Solvent Effects on Chemical Reactions and Crystalline Growth
Influence of Solvent Polarity on Reaction Kinetics and Yield
The synthesis of Methyl 4-amino-2-bromo-5-nitrobenzoate typically involves a series of electrophilic aromatic substitution and nucleophilic substitution reactions. The polarity of the solvent can significantly impact the rates and yields of these transformations by stabilizing or destabilizing reactants, intermediates, and transition states.
The kinetics of nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the synthesis of substituted anilines, are known to be heavily influenced by the solvent. Studies on analogous systems, such as the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, have been conducted in various methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures. These studies reveal that the reaction rate constants are sensitive to the solvent composition, generally increasing with the solvent's hydrogen-bond accepting ability (β parameter) and polarity/polarizability (π* parameter), while decreasing with its hydrogen-bond donating ability (α parameter).
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of solvent effects on related reactions, such as nitration and bromination, can be applied. For instance, the nitration of aromatic compounds often utilizes a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as both a catalyst and a solvent, protonating nitric acid to generate the reactive nitronium ion (NO₂⁺). The high polarity of this medium facilitates the reaction.
In the case of bromination, the choice of solvent can influence the electrophilicity of the brominating agent. Non-polar solvents may be used with a Lewis acid catalyst, while polar solvents can participate in the reaction mechanism. For example, the synthesis of a related compound, 4-butyrylamino-3-methyl-5-nitrobenzoate, involved dropping a solution of the reactant in chloroform (B151607) into fuming nitric acid, resulting in a high yield of 88%.
The following table, while not containing specific data for the target compound due to its absence in readily available literature, illustrates the type of data that would be collected to analyze solvent effects on reaction yield.
| Solvent System | Dielectric Constant (ε) | Reaction Type | Observed Yield (%) | Reference |
| Chloroform / Fuming Nitric Acid | 4.81 (for Chloroform) | Nitration | 88 | |
| Dichloromethane | 8.93 | Bromination | - | - |
| Acetic Acid | 6.2 | Nitration | - | - |
| Methanol/Dimethyl Sulfoxide | Varies with composition | SNAr | - |
Solvent Selection for Optimized Crystal Growth and Recrystallization Processes
The purification of this compound, like many crystalline organic solids, is often achieved through recrystallization. The choice of solvent is paramount in this process, as it dictates the solubility of the compound at different temperatures, the formation of well-defined crystals, and the effective removal of impurities.
An ideal recrystallization solvent should dissolve the solute to a greater extent at its boiling point than at room temperature. This differential solubility allows for the recovery of the purified compound upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.
The crystal habit, or the external morphology of a crystal, is also significantly influenced by the solvent. Different solvents can interact with specific crystal faces, inhibiting or promoting growth in certain directions. For instance, studies on meta-nitroaniline have shown that solvents with varying polarity, such as acetone, benzene (B151609), and methanol, can lead to the formation of crystals with different habits, including needles, rhombic platelets, and octahedral shapes. Polar solvents tend to be preferentially adsorbed onto the polar faces of a crystal, influencing their growth rate.
For substituted aminobenzoates, a range of solvents and solvent mixtures are commonly employed for recrystallization. These can include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane), often in combination with a less polar anti-solvent like hexanes or heptanes to induce precipitation.
The following table provides examples of solvents used for the crystallization and recrystallization of related aromatic compounds, which can serve as a guide for optimizing the process for this compound.
| Compound Type | Solvent(s) | Observed Crystal Habit | Reference |
| meta-Nitroaniline | Acetone | Rhombic platelets | |
| meta-Nitroaniline | Benzene | Needles | |
| meta-Nitroaniline | Methanol | Octahedral | |
| Tolbutamide | Methanol, Ethanol | Plate-like | |
| Tolbutamide | Acetone | Needle-like | |
| Nitrofurantoin | Formic acid-ethanol | Tabular |
Role of Solvent in Modulating Intermolecular Interactions and Self-Assembly
The functional groups present in this compound—the amino, bromo, nitro, and methyl ester groups—are all capable of participating in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. The solvent environment can significantly modulate the strength and nature of these interactions, thereby influencing the self-assembly of the molecules into larger supramolecular structures.
The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. In protic solvents, such as alcohols, the solvent molecules can compete for these hydrogen bonding sites, potentially disrupting the self-assembly of the solute molecules. In contrast, aprotic solvents may favor intermolecular hydrogen bonding between the solute molecules themselves.
Spectroscopic techniques are valuable tools for studying these solvent-solute interactions. Changes in the absorption or emission spectra of a compound in different solvents (solvatochromism) can provide insights into the nature of the intermolecular forces at play. For instance, a study on 4-nitro-2-cyano-azo benzene-meta toluidine demonstrated how solvent polarity affects the electronic transition energies.
The following table summarizes the key intermolecular interactions possible for this compound and how they might be influenced by the solvent.
| Intermolecular Interaction | Participating Functional Groups | Influence of Solvent Polarity |
| Hydrogen Bonding (Donor-Acceptor) | Amino (donor), Nitro (acceptor), Ester (acceptor) | Polar protic solvents can compete for hydrogen bonding sites, potentially disrupting solute-solute interactions. Aprotic solvents may favor intermolecular hydrogen bonding. |
| Dipole-Dipole Interactions | Nitro, Bromo, Ester | Polar solvents can stabilize the ground and excited states of polar molecules, influencing spectroscopic properties. |
| π-π Stacking | Aromatic Ring | The extent of π-π stacking can be influenced by the solvent's ability to solvate the aromatic rings. |
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 4-amino-2-bromo-5-nitrobenzoate to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example:
- Protection of the amino group : Use acetyl or tert-butoxycarbonyl (Boc) protecting groups to prevent undesired nucleophilic attacks during bromination or nitration steps .
- Order of functionalization : Sequential halogenation (bromination) followed by nitration is recommended to avoid steric hindrance and ensure regioselectivity. Evidence from similar benzoate derivatives shows that premature nitration can deactivate the aromatic ring, reducing bromination efficiency .
- Purification : Column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the product from nitro-group byproducts. Monitor via TLC (Rf ~0.4 in 50:50 hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). The amino proton (δ ~5.5 ppm) may appear broad due to hydrogen bonding; confirm via deuterium exchange .
- IR Spectroscopy : Key peaks include N-H stretch (~3350 cm⁻¹), C=O ester (~1720 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹). Contradictions between IR and NMR data (e.g., missing NH₂ peaks) may indicate oxidation; validate via mass spectrometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 289.9732 (C₈H₆BrN₂O₄⁺). Discrepancies in isotopic patterns (e.g., Br vs. Cl) require recalibration of the instrument or repurification .
Q. Resolution Workflow :
Cross-validate NMR and IR data with computational simulations (DFT for vibrational modes).
Repeat synthesis if MS indicates halogen exchange (e.g., Br → Cl due to solvent impurities) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the hydrogen-bonding patterns in this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single crystals grown via slow evaporation in ethyl acetate. A 0.3 x 0.2 x 0.1 mm³ crystal typically yields sufficient diffraction (<Rint> < 5%) .
- Hydrogen Bond Analysis : SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen atoms are placed geometrically, but amino and nitro groups require restraint (DFIX) to model N-H···O interactions accurately. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains from N-H···O=C bonds .
Q. Challenges :
Q. What computational methods are recommended to predict the reactivity of the nitro and bromo groups in this compound under varying reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
